2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide

medicinal chemistry structure-activity relationship drug discovery

Procuring a generic benzimidazole-acetamide without verifying the exact 4-bromo/2,4-dimethyl substitution pattern risks acquiring a structural isomer with altered target engagement and metabolic stability, compromising SAR integrity. This compound is the definitive reference point for systematic SAR exploration. Its para-bromine atom serves as a strong halogen-bond donor (40% greater polarizability than chlorine) for crystallographic fragment screening. The labile C-Br bond (BDE ~285 kJ/mol) enables efficient Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig diversifications. It also functions as a chemotype reference standard for CYP1A1 and CYP3A4 induction/inhibition assays, benchmarking metabolic liabilities against simpler phenylacetamides. Certified identity and purity ensure experimental reproducibility across positional isomer libraries and cross-coupling workflows.

Molecular Formula C23H20BrN3O
Molecular Weight 434.3 g/mol
Cat. No. B10979320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide
Molecular FormulaC23H20BrN3O
Molecular Weight434.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Br)C
InChIInChI=1S/C23H20BrN3O/c1-15-7-12-19(16(2)13-15)25-22(28)14-27-21-6-4-3-5-20(21)26-23(27)17-8-10-18(24)11-9-17/h3-13H,14H2,1-2H3,(H,25,28)
InChIKeyRABAKOCEVFSAQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(4-Bromophenyl)-1H-Benzimidazol-1-yl]-N-(2,4-Dimethylphenyl)Acetamide Procurement: Chemical Identity and Class-Specific Differentiation for Sourcing Decisions


2-[2-(4-Bromophenyl)-1H-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide (CAS 955311-04-3) is a fully synthetic small-molecule benzimidazole–acetamide hybrid with the molecular formula C₂₃H₂₀BrN₃O and a molecular weight of 434.3 g/mol . The compound belongs to the N-aryl-2-(2-aryl-1H-benzimidazol-1-yl)acetamide subclass, a chemotype extensively explored for antimicrobial, anticancer, and enzyme-inhibitory applications [1]. Its structural signature—a 4-bromophenyl substituent at the benzimidazole C2 position combined with a 2,4-dimethylphenyl acetamide terminus—distinguishes it from closely related analogs that differ in bromine position, dimethyl substitution pattern, or core heterocycle composition, providing a unique vector set for structure–activity relationship (SAR) interrogation.

2-[2-(4-Bromophenyl)-1H-Benzimidazol-1-yl]-N-(2,4-Dimethylphenyl)Acetamide Substitution Risk: Why Positional Isomers and Alternative Heterocycles Cannot Be Assumed Functionally Equivalent


Within the benzimidazole–acetamide scaffold, even subtle positional rearrangements of bromine or methyl substituents can profoundly alter target engagement, metabolic stability, and selectivity profiles . For example, shifting the bromine from the para (4-) to the meta (3-) position on the phenyl ring modulates the molecular dipole and steric accessibility of the halogen-bond donor, while relocating the dimethyl groups from 2,4- to 2,6- geometry on the aniline terminus reshapes the amide torsion angle and alters docking complementarity in hydrophobic pockets . Consequently, procurement of a generic benzimidazole–acetamide without verifying the exact substitution pattern risks acquiring a compound that deviates critically in binding kinetics, pharmacokinetic half-life, or off-target liability, undermining experimental reproducibility and SAR integrity.

2-[2-(4-Bromophenyl)-1H-Benzimidazol-1-yl]-N-(2,4-Dimethylphenyl)Acetamide Evidence Guide: Quantitative Differentiation Against Close Analogs


Para-Bromine vs. Meta-Bromine Isomer: Physicochemical and Predicted ADME Divergence

The target compound carries a para-bromophenyl moiety at the benzimidazole C2 position, whereas its closest positional isomer, 2-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide (CAS 955267-17-1), features a meta-bromine . Despite sharing the same molecular formula (C₂₃H₂₀BrN₃O, MW 434.3), the para-isomer exhibits a more linear molecular shape and reduced steric hindrance around the halogen, which is expected to enhance halogen-bond donor capacity and π-stacking interactions with aromatic protein residues relative to the meta isomer . Quantitative solubility and logP measurements for this specific pair are not publicly reported; however, class-level biophysical data on para- vs. meta-halogenated benzimidazoles indicate that para-substitution systematically elevates melting point by 10–30 °C and reduces aqueous solubility by a factor of 1.5–3 compared to the meta counterpart [1].

medicinal chemistry structure-activity relationship drug discovery

2,4-Dimethylaniline vs. 2,6-Dimethylaniline Isomer: Steric and Electronic Tuning of the Acetamide Terminus

The target compound incorporates a 2,4-dimethylphenyl acetamide terminus, in contrast to the 2,6-dimethylphenyl isomer (CAS 955267-17-1) . The 2,4-disubstitution pattern provides a unique steric environment: the methyl group ortho to the amide nitrogen restricts amide rotation and pre-organizes the bioactive conformation, while the para-methyl exerts an electron-donating inductive effect that subtly modulates the amide NH acidity (pKa) . In the 2,6-dimethyl isomer, bis-ortho substitution forces the amide into a more twisted, deconjugated conformation, weakening resonance stabilization and potentially reducing binding enthalpy in flat hydrophobic pockets [1]. Computational SAR models for benzimidazole–acetamides predict a ΔpKa of approximately 0.3–0.5 units between 2,4- and 2,6-dimethyl anilides, translating to differential hydrogen-bond donor strength at physiological pH [1].

medicinal chemistry selectivity target engagement

Benzimidazole–Acetamide vs. Phenylacetamide Scaffold: Metabolic Liability and CYP3A4 Inhibition Risk

The target benzimidazole–acetamide core differs fundamentally from simpler phenylacetamide analogs such as 2-(4-bromophenyl)-N-(2,3-dimethylphenyl)acetamide (CAS unavailable) by incorporating a fused benzimidazole heterocycle that introduces additional hydrogen-bond acceptors (imidazole N3 nitrogen) and extends π-surface area . While no direct head-to-head CYP inhibition data exist for this specific pair, class-level evidence demonstrates that benzimidazole-containing compounds are potent inducers of CYP1A1 in human hepatocytes and are substrates for CYP3A4-mediated oxidation [1]. In contrast, simple phenylacetamides primarily undergo amide hydrolysis by plasma esterases and exhibit lower CYP modulation [2]. This metabolic divergence means the benzimidazole–acetamide scaffold confers distinct DDI (drug–drug interaction) risk profiles and metabolic soft-spot locations that cannot be extrapolated from phenylacetamide data.

drug metabolism ADME CYP inhibition lead optimization

Antimicrobial Activity Potential: Benzimidazole–Acetamide Class Benchmarking Against Standard Agents

Although direct MIC data for 2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide are not published, closely analogous benzimidazole–acetamide derivatives (compounds 2b–2g in the Altıntop et al. series) demonstrated antibacterial activity against Pseudomonas aeruginosa with a MIC value of 125 µg/mL, matching streptomycin in the same assay [1]. Additionally, analogs 2p, 2s, 2t, and 2u showed antifungal activity against Candida krusei with MIC = 125 µg/mL (vs. ketoconazole MIC = 62.5 µg/mL) [1]. The target compound's 4-bromophenyl and 2,4-dimethylphenyl substituents are predicted, based on SAR trends within this series, to enhance lipophilicity and membrane penetration relative to unsubstituted or mono-substituted analogs, potentially shifting the MIC profile . Direct comparative MIC data for the exact compound are required to confirm this inference.

antimicrobial MIC Pseudomonas aeruginosa antifungal

Heterocycle Core Divergence: Benzimidazole vs. Imidazo[1,2-a]Benzimidazole (CCT031374) in Wnt/β-Catenin Pathway Targeting

CCT031374 hydrobromide (1-[1,1′-biphenyl]-4-yl-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-ethanone hydrobromide, CAS 1219184-91-4) shares the identical molecular formula (C₂₃H₂₀BrN₃O, MW 434.3) with the target compound but is a fundamentally different chemotype—an imidazo[1,2-a]benzimidazole ketone rather than a benzimidazole–acetamide . CCT031374 is a validated Wnt/β-catenin signaling inhibitor with an IC₅₀ of 6.1 µM in a 7dF3 reporter gene assay and induces apoptosis in HCT116 colon cancer cells at 80 µM . The target benzimidazole–acetamide, by contrast, lacks the fused imidazole ring and the biphenyl ketone terminus, which are critical for β-catenin binding (Kd = 450 nM reported for CCT031374) [1]. Therefore, these two compounds, despite their isomeric molecular formula, engage entirely different biological targets and cannot be used interchangeably in Wnt pathway studies.

Wnt signaling cancer β-catenin inhibitor TCF transcription

Bromine vs. Chlorine Halogen Exchange: C2-Aryl Substituent Impact on Binding Affinity and Reactivity

The target compound's 4-bromophenyl group can be directly compared to the 4-chlorophenyl analog (2-[2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide) . Bromine provides a larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine), greater polarizability (3.05 ų vs. 2.18 ų), and a more electropositive σ-hole, translating to stronger halogen-bond donor capacity [1]. In benzimidazole-based enzyme inhibitors, bromine-for-chlorine substitution has been shown to increase target binding affinity by 2- to 10-fold in cases where a halogen bond with a backbone carbonyl oxygen is structurally resolved [2]. Additionally, the C–Br bond (bond dissociation energy ~285 kJ/mol) is more reactive toward cross-coupling chemistry (Suzuki, Buchwald–Hartwig) than the C–Cl bond (~327 kJ/mol), making the bromo compound a more versatile synthetic intermediate for downstream derivatization [2].

halogen bonding medicinal chemistry target selectivity chemical probe

2-[2-(4-Bromophenyl)-1H-Benzimidazol-1-yl]-N-(2,4-Dimethylphenyl)Acetamide Application Scenarios Driven by Differential Evidence


Halogen-Bonding Probe in Structure-Based Drug Design

The para-bromine atom serves as a strong halogen-bond donor for crystallographic fragment screening and co-crystallization studies targeting proteins with accessible backbone carbonyl acceptors. The enhanced polarizability relative to chlorine (40% increase) [1] enables direct experimental mapping of halogen-bond hot spots via X-ray crystallography, providing structural information unattainable with chloro or fluoro analogs [2].

Positional Isomer SAR Library for Benzimidazole–Acetamide Lead Optimization

The compound functions as the 4-bromo/2,4-dimethyl reference point for systematic SAR exploration involving the meta-bromo (CAS 955267-17-1) and 2,6-dimethylphenyl isomers, enabling quantitative deconvolution of halogen position and aniline substitution effects on target potency, selectivity, and metabolic stability .

Synthetic Intermediate for Cross-Coupling Derivatization

The C–Br bond (BDE ~285 kJ/mol) is a superior leaving group for palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig couplings compared to the C–Cl analog (~327 kJ/mol), making the compound an efficient building block for generating diverse biaryl or amino-substituted libraries in parallel medicinal chemistry workflows [2].

Benzimidazole–Acetamide Scaffold Reference for CYP450 Profiling

As a representative of the benzimidazole–acetamide chemotype, this compound can serve as a reference standard in CYP induction and inhibition assays (CYP1A1, CYP3A4) to benchmark metabolic liabilities against simpler phenylacetamides, supporting DDI risk assessment early in preclinical development [3].

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